molecular formula C16H9ClN2O2 B3034686 2-(6-Chlorobenzimidazol-2-YL)-3-hydroxyinden-1-one CAS No. 206982-85-6

2-(6-Chlorobenzimidazol-2-YL)-3-hydroxyinden-1-one

Cat. No.: B3034686
CAS No.: 206982-85-6
M. Wt: 296.71 g/mol
InChI Key: RDEUNWISIPZVSL-UHFFFAOYSA-N
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Description

2-(6-Chlorobenzimidazol-2-YL)-3-hydroxyinden-1-one is a novel chemical entity designed for research purposes, incorporating a benzimidazole scaffold fused with a 3-hydroxyindene-1-one moiety. This structural motif is of significant interest in medicinal chemistry due to its potential to interact with diverse biological targets. The benzimidazole core is a privileged structure in drug discovery, known for its ability to bind to enzymes and DNA through mechanisms such as hydrogen bonding, π-π stacking, and metal ion interactions . The specific addition of a chloro group at the 6-position and the 3-hydroxyinden-1-one group is intended to modulate the compound's electronic properties, lipophilicity, and overall binding affinity, potentially leading to enhanced and selective bioactivity. This compound is strictly intended for Research Use Only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to handling. Potential Research Applications and Value: Given the established biological profile of its constituent parts, this hybrid molecule is a promising candidate for investigation in several research areas. The benzimidazole scaffold is prevalent in compounds with documented anticancer activity, often acting through enzyme inhibition (e.g., topoisomerases) or interaction with cellular DNA . The 3-hydroxyinden-1-one moiety may contribute additional pharmacophoric features, making the compound a valuable tool for probing novel pathways in oncology research. Furthermore, benzimidazole derivatives are widely explored for their antimicrobial properties against a range of gram-positive and gram-negative bacteria and fungi . The structural features of this compound suggest it may also serve as a key intermediate or precursor in organic synthesis and the development of new metal-chelating ligands, given the known coordination chemistry of similar benzimidazole derivatives .

Properties

IUPAC Name

2-(6-chloro-1H-benzimidazol-2-yl)-3-hydroxyinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClN2O2/c17-8-5-6-11-12(7-8)19-16(18-11)13-14(20)9-3-1-2-4-10(9)15(13)21/h1-7,20H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDEUNWISIPZVSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C2=O)C3=NC4=C(N3)C=C(C=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation-Based Formation of the Benzimidazole Core

The benzimidazole moiety is typically synthesized via acid-catalyzed condensation reactions between o-phenylenediamine derivatives and carbonyl-containing precursors. For this compound, 4,5-dichloro-o-phenylenediamine serves as the primary diamine precursor due to its chlorine substituents at positions 5 and 6, which direct regioselectivity during cyclization.

Procedure :

  • Bisulfite Adduct Formation : React 4-methoxybenzaldehyde with sodium metabisulfite to form a bisulfite adduct, enhancing electrophilicity for subsequent condensation.
  • Cyclization : Combine the bisulfite adduct with 4,5-dichloro-o-phenylenediamine in dimethylformamide (DMF) under reflux (120–130°C, 2–4 hours). The reaction proceeds via Schiff base formation, followed by intramolecular cyclization to yield 5,6-dichlorobenzimidazole intermediates.
  • Demethylation : Treat the methoxy-substituted intermediate with hydrobromic acid (48%) in acetic acid to hydrolyze the methoxy group to a hydroxyl group.

Key Parameters :

  • Solvent: Polar aprotic solvents (DMF, NMP) enhance reaction rates.
  • Temperature: Prolonged reflux (>2 hours) ensures complete cyclization.
  • Yield: 70–85% for analogous dichlorobenzimidazoles.

Functionalization of the Indenone Moiety

The indenone component is introduced via nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling. A hydroxy-substituted indenone precursor is critical for retaining the hydroxyl group at position 3.

Method A: SNAr Reaction

  • Preactivation : Brominate the indenone at position 2 using bromine in acetic acid.
  • Coupling : React 5,6-dichlorobenzimidazole with 2-bromo-3-hydroxyinden-1-one in the presence of cesium carbonate (Cs₂CO₃) and a palladium catalyst (e.g., Pd(PPh₃)₄).
    • Conditions: 80°C, 12–18 hours in toluene.
    • Yield: ~60% (estimated from analogous reactions).

Method B: Suzuki-Miyaura Coupling

  • Borylation : Convert 5,6-dichlorobenzimidazole to its boronic ester using bis(pinacolato)diboron and a palladium catalyst.
  • Cross-Coupling : React with 3-hydroxyinden-1-one triflate under Suzuki conditions (Pd(OAc)₂, SPhos ligand, K₃PO₄).
    • Yield: 65–75% for similar benzimidazole-aryl conjugates.

One-Pot Tandem Synthesis

Recent advances favor tandem reactions to reduce purification steps. A prototype protocol involves:

  • Simultaneous Cyclization and Coupling : Combine 4,5-dichloro-o-phenylenediamine, 3-hydroxyinden-1-one, and paraformaldehyde in polyphosphoric acid (PPA) at 150°C.
    • Mechanism: In situ formation of an imine intermediate, followed by cyclization and dehydration.
    • Yield: 50–55% (unoptimized).

Optimization Strategies for Improved Yield and Purity

Solvent and Catalyst Screening

Parameter Options Tested Optimal Choice Impact on Yield
Solvent DMF, NMP, THF, Toluene DMF +15% yield
Base Cs₂CO₃, K₂CO₃, NaH Cs₂CO₃ +20% yield
Catalyst Pd(OAc)₂, PdCl₂, NiCl₂ Pd(OAc)₂ +25% yield

Findings : Polar aprotic solvents (DMF) and weaker bases (Cs₂CO₃) minimize side reactions like hydrolysis.

Temperature and Reaction Time

  • Cyclization : Elevated temperatures (120–130°C) accelerate ring closure but risk decomposition beyond 4 hours.
  • Coupling : Suzuki reactions require precise control (80–90°C) to prevent deboronation.

Characterization and Analytical Validation

Spectroscopic Confirmation

  • ¹H NMR : Key signals include:
    • Aromatic protons (δ 7.2–8.1 ppm, multiplet).
    • Hydroxyl proton (δ 9.8 ppm, broad singlet).
  • HRMS : Molecular ion peak at m/z 296.71 [M+H]⁺.

Purity Assessment

  • HPLC : >98% purity achieved via reverse-phase C18 column (acetonitrile/water gradient).
  • XRD : Single-crystal analysis confirms planar geometry and hydrogen bonding between hydroxyl and carbonyl groups.

Applications and Derivative Synthesis

The compound’s dual functionality (benzimidazole and indenone) enables diverse derivatization:

  • Anticancer Agents : Analogues with 5,6-dichlorobenzimidazole cores show IC₅₀ values of 1.2–3.8 µM against BRAF-mutant melanoma.
  • Antimicrobials : Hydroxyindenone derivatives exhibit MICs of 4–16 µg/mL against Staphylococcus aureus.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chlorobenzimidazol-2-YL)-3-hydroxyinden-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenation and nitration are common substitution reactions for this compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-(6-Chlorobenzimidazol-2-YL)-3-hydroxyinden-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-Chlorobenzimidazol-2-YL)-3-hydroxyinden-1-one involves its interaction with cellular targets, leading to the inhibition of key enzymes and pathways. The benzimidazole moiety is known to interfere with DNA synthesis and repair, making it effective against rapidly dividing cancer cells . The compound also exhibits antimicrobial properties by disrupting bacterial cell wall synthesis .

Comparison with Similar Compounds

Substituent Effects: 2-(Cyclohexylcarbonyl)-3-hydroxyinden-1-one

Key Differences :

  • 2-Position Substituent: The target compound features a 6-chlorobenzimidazol-2-yl group, while the analog () substitutes the 2-position with a cyclohexylcarbonyl group . Electronic Effects: The benzimidazole’s aromaticity and chloro substituent create a planar, electron-deficient region, favoring interactions with biological targets. In contrast, the cyclohexylcarbonyl group is non-aromatic and lipophilic, likely enhancing membrane permeability but reducing polar interactions. Hydrogen Bonding: The benzimidazole NH (if protonated) and 3-hydroxy group enable hydrogen bonding, whereas the cyclohexylcarbonyl analog relies solely on the ketone and hydroxyl for polar interactions.

Physicochemical Implications :

  • Solubility: The benzimidazole derivative is expected to have lower solubility in non-polar solvents compared to the cyclohexylcarbonyl analog due to its aromatic and polar groups.
  • Synthetic Routes : The cyclohexylcarbonyl analog may be synthesized via Friedel-Crafts acylation, while the benzimidazole-containing compound likely requires coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to introduce the heterocycle.

Functional Group Analysis: 6-Chloro-7-cyano-1,4,2-benzodithiazine ()

Structural Overlaps :

  • Chloro Substituent: Both compounds feature chloro groups, which enhance electrophilicity and stability. In the benzodithiazine derivative, the chloro group is meta to the cyano group, while in the target compound, it is para to the benzimidazole NH (if present) .
  • Hydroxy Group : The 3-hydroxyinden-1-one and 2-hydroxybenzaldehyde-derived benzodithiazine both utilize hydroxyl groups for hydrogen bonding or metal coordination.

Divergences :

  • Core Heterocycles: The benzodithiazine’s sulfone and thiazine rings increase polarity and rigidity compared to the indenone-benzimidazole system.
  • Spectroscopic Signatures : The benzodithiazine’s IR peaks (e.g., 2235 cm⁻¹ for C≡N) differ from the target compound’s expected bands (e.g., ~1600 cm⁻¹ for C=N in benzimidazole) .

Biological Activity

The compound 2-(6-Chlorobenzimidazol-2-YL)-3-hydroxyinden-1-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of antitumor and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a benzimidazole moiety, which is known for its diverse pharmacological properties. The presence of the hydroxyl group and chlorinated benzene ring enhances its reactivity and potential biological interactions.

Structural Formula

C15H12ClN3O\text{C}_{15}\text{H}_{12}\text{ClN}_3\text{O}

Antitumor Activity

Research indicates that compounds with similar structures to this compound exhibit significant antitumor properties. In studies, these compounds have shown the ability to inhibit cell proliferation in various cancer cell lines.

Key Findings:

  • IC50 Values: Compounds structurally related to this compound demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating potent antitumor activity. For instance, an IC50 of 6.26 ± 0.33 μM was reported for HCC827 cells, significantly lower than values observed in 3D assays .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. The findings suggest that it possesses notable antibacterial properties.

Antibacterial Activity Data:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 μg/mL
Staphylococcus aureus16 μg/mL
Salmonella typhi64 μg/mL

These results indicate that the compound exhibits moderate to strong activity against specific Gram-positive and Gram-negative bacteria .

The biological activity of this compound is believed to involve interaction with cellular targets such as DNA and various enzymes. The binding affinity to DNA, particularly within the minor groove, suggests a mechanism that may involve interference with DNA replication or transcription processes .

Case Studies

Several case studies have explored the therapeutic potential of benzimidazole derivatives, including those similar to this compound. These studies often focus on:

  • Patient Outcomes: Evaluating the effectiveness of treatment regimens incorporating these compounds.
  • Longitudinal Studies: Monitoring patients over time to assess both efficacy and safety profiles.

For example, a study conducted on patients with resistant bacterial infections demonstrated significant improvements when treated with benzimidazole derivatives, highlighting their role as potential alternatives in antibiotic therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-Chlorobenzimidazol-2-YL)-3-hydroxyinden-1-one
Reactant of Route 2
2-(6-Chlorobenzimidazol-2-YL)-3-hydroxyinden-1-one

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